

IUPAC nomenclature and synonyms for 4-Chloro-2-methylbutan-1-ol.

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Compound of Interest

Compound Name: 4-Chloro-2-methylbutan-1-ol

Cat. No.: B15363494

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An In-depth Technical Guide to 4-Chloro-2-methylbutan-1-ol

This technical guide provides a comprehensive overview of the chemical compound **4-Chloro-2-methylbutan-1-ol**, including its nomenclature, synonyms, and available physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **4-chloro-2-methylbutan-1-ol**.^[1] This name is derived from the butane parent chain, with a chloro group at position 4, a methyl group at position 2, and a primary alcohol (hydroxyl group) at position 1.

The compound is also known by several synonyms, which are listed in the table below. These alternative names may be encountered in various chemical databases and literature.

Identifier Type	Value
IUPAC Name	4-chloro-2-methylbutan-1-ol
CAS Number	38300-73-1
PubChem CID	13231275
Molecular Formula	C5H11ClO
Synonyms	4-chloro-2-methyl-butan-1-ol, MFCD19232371, SCHEMBL452136, AKOS006386129, PS-19243

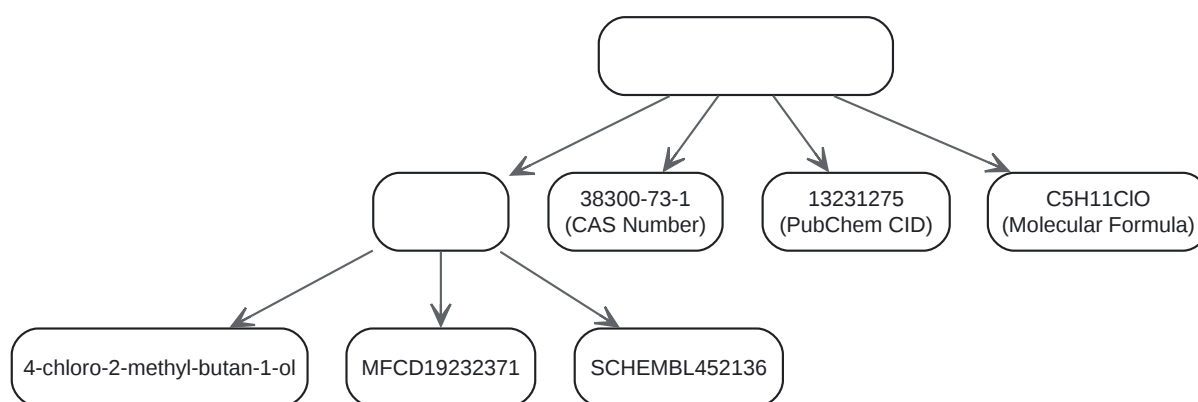
Physicochemical Properties

A summary of the computed physicochemical properties of **4-Chloro-2-methylbutan-1-ol** is provided in the table below. It is important to note that these values are predominantly based on computational models and may differ from experimentally determined values.[\[1\]](#)

Property	Value	Source
Molecular Weight	122.59 g/mol	PubChem
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	122.0498427	PubChem
Monoisotopic Mass	122.0498427	PubChem
Topological Polar Surface Area	20.2 Å ²	PubChem
Heavy Atom Count	7	PubChem
Complexity	52.1	PubChem

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and database identifiers.



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References

- 1. 4-Chloro-2-methyl-butan-1-ol | C₅H₁₁ClO | CID 13231275 - PubChem [pubchem.ncbi.nlm.nih.gov]
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